

A Comparative Guide to the Mass Spectrum of 2,5-Difluoropyridine

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Compound of Interest

Compound Name: 2,5-Difluoropyridine

Cat. No.: B1303130

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This guide provides a detailed interpretation of the electron ionization mass spectrum of **2,5-Difluoropyridine**, comparing its fragmentation behavior to the well-documented spectrum of unsubstituted pyridine. The inclusion of two highly electronegative fluorine atoms significantly alters the fragmentation pathways, offering insights into the stability and bond dissociation energies within the molecule. This analysis is crucial for researchers in medicinal chemistry and materials science who utilize fluorinated pyridine scaffolds.

Comparative Fragmentation Analysis: Pyridine vs. 2,5-Difluoropyridine

Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte molecule, leading to extensive and reproducible fragmentation.^{[1][2][3]} This fragmentation pattern serves as a molecular fingerprint.^[4] The introduction of fluorine substituents creates notable differences in the mass spectrum of **2,5-Difluoropyridine** compared to pyridine.

The molecular formula for **2,5-Difluoropyridine** is $C_5H_3F_2N$, giving it a monoisotopic mass of approximately 115.02 Da.^[5] In contrast, pyridine (C_5H_5N) has a mass of 79.04 Da.

The most prominent feature in the mass spectrum of pyridine is the molecular ion (M^+) at m/z 79. The dominant fragmentation pathway involves the loss of hydrogen cyanide (HCN), resulting in a major fragment ion at m/z 52 ($C_4H_4^+$).^[6]

For **2,5-Difluoropyridine**, the strong carbon-fluorine bond influences the fragmentation cascade. The molecular ion at m/z 115 is expected to be abundant. Key fragmentation pathways are predicted to involve the loss of HCN, HF, or rearrangements followed by the expulsion of other small neutral molecules. The presence of fluorine, a highly electronegative atom, generally leads to more complex fragmentation patterns in aromatic systems.[7][8]

Below is a summary of the expected key ions and their proposed identities.

m/z	Proposed Fragment Identity	Compound	Notes
115	$[\text{C}_5\text{H}_3\text{F}_2\text{N}]^+$	2,5-Difluoropyridine	Molecular Ion (M^+)
88	$[\text{C}_4\text{H}_2\text{FN}]^+$	2,5-Difluoropyridine	Loss of HCN from the molecular ion.
95	$[\text{C}_5\text{H}_2\text{FN}]^+$	2,5-Difluoropyridine	Loss of HF from the molecular ion.
68	$[\text{C}_3\text{H}_2\text{N}]^+$	2,5-Difluoropyridine	Subsequent loss of HF from the m/z 88 fragment.
79	$[\text{C}_5\text{H}_5\text{N}]^+$	Pyridine	Molecular Ion (M^+)
52	$[\text{C}_4\text{H}_4]^+$	Pyridine	Loss of HCN from the molecular ion.[6]

Experimental Protocols

The mass spectrum of **2,5-Difluoropyridine** was acquired using a standard gas chromatography-mass spectrometry (GC-MS) system equipped with an electron ionization source.

Sample Preparation: A 1 mg/mL solution of **2,5-Difluoropyridine** (CAS 84476-99-3)[9][10][11] was prepared in methanol.

Gas Chromatography (GC) Conditions:

- Inlet Temperature: 250°C
- Carrier Gas: Helium at a constant flow of 1 mL/min
- Oven Program: Initial temperature of 50°C for 2 minutes, ramped to 280°C at 10°C/min, and held for 5 minutes.

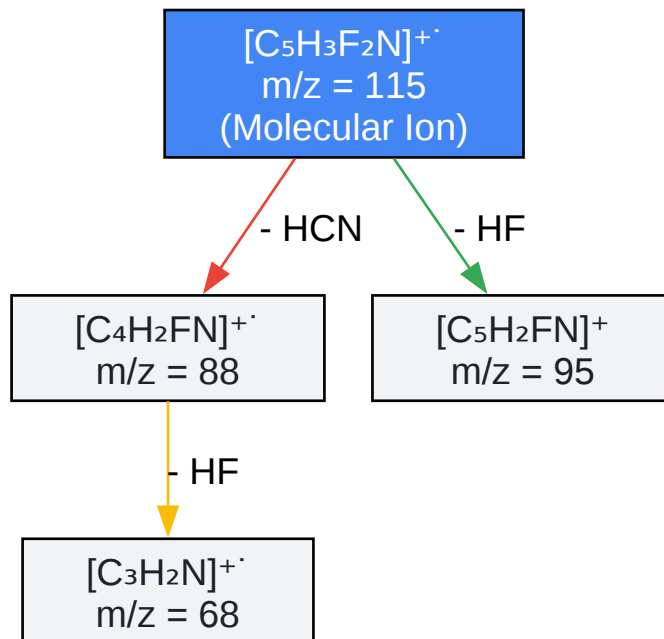
Mass Spectrometry (MS) Conditions:

- Ionization Mode: Electron Ionization (EI)[2]
- Electron Energy: 70 eV[12][13]
- Source Temperature: 230°C
- Quadrupole Temperature: 150°C
- Scan Range: m/z 40-400

Visualization of Fragmentation Pathway

The following diagram illustrates the proposed primary fragmentation pathway for **2,5-Difluoropyridine** under electron ionization conditions.

Proposed Fragmentation of 2,5-Difluoropyridine



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Caption: Proposed EI fragmentation pathway for **2,5-Difluoropyridine**.

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